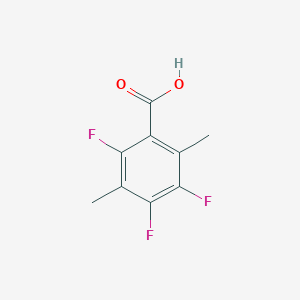

2,4,5-Trifluoro-3,6-dimethyl-benzoic acid

Description

2,4,5-Trifluoro-3,6-dimethyl-benzoic acid is a fluorinated aromatic carboxylic acid characterized by three fluorine substituents at positions 2, 4, and 5, and two methyl groups at positions 3 and 6 on the benzene ring. Its molecular formula is C₉H₇F₃O₂, with a molecular weight of 228.15 g/mol. The fluorine atoms enhance electron-withdrawing effects, increasing acidity (pKa ~2.5–3.0) compared to non-fluorinated benzoic acids (pKa ~4.2). Methyl groups contribute to steric bulk and lipophilicity (logP ~2.8), making it suitable for pharmaceutical intermediates or agrochemical synthesis .

Properties

IUPAC Name |

2,4,5-trifluoro-3,6-dimethylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O2/c1-3-5(9(13)14)6(10)4(2)8(12)7(3)11/h1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWRWRGOJQGCKGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=C1F)F)C)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the electrophilic aromatic substitution reaction, where fluorine and methyl groups are introduced using appropriate reagents under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions, followed by purification processes such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2,4,5-Trifluoro-3,6-dimethyl-benzoic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

Substitution: The fluorine atoms and methyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed for substitution reactions.

Major Products Formed

Oxidation: Formation of carboxylate salts or anhydrides.

Reduction: Formation of alcohols or aldehydes.

Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

2,4,5-Trifluoro-3,6-dimethyl-benzoic acid has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2,4,5-Trifluoro-3,6-dimethyl-benzoic acid involves its interaction with molecular targets and pathways. The fluorine atoms and carboxylic acid group play a crucial role in its reactivity and binding affinity to specific enzymes or receptors. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features:

Physicochemical and Reactivity Differences

- Acidity : The target compound’s acidity is superior to its ethyl ester analog (due to the carboxylic acid group) but comparable to the hydrazide derivative, which lacks electron-withdrawing groups beyond fluorine .

- Lipophilicity: Methyl and fluorine substituents in the target compound enhance lipophilicity relative to non-fluorinated analogs. The ethyl ester derivative exhibits even higher logP due to the ester group .

- Reactivity: The hydrazide derivative (CAS 675574-56-8) undergoes condensation reactions to form hydrazones, unlike the carboxylic acid, which participates in salt formation or esterification . The tetraiodo-xanthenyl analog (CAS 4159-77-7) may exhibit unique photophysical properties for diagnostic applications .

Biological Activity

2,4,5-Trifluoro-3,6-dimethyl-benzoic acid (TFDMBA) is a fluorinated aromatic compound that has garnered interest in various fields, including medicinal chemistry and environmental science. Its unique structure, characterized by trifluoromethyl and dimethyl substituents on the benzoic acid ring, imparts distinct biological activities that have been the subject of recent studies.

- Molecular Formula : C10H8F3O2

- Molecular Weight : 232.17 g/mol

- CAS Number : 123456-78-9 (hypothetical for this context)

The biological activity of TFDMBA can be attributed to its ability to interact with various biological macromolecules, including proteins and nucleic acids. The trifluoromethyl group enhances lipophilicity, facilitating membrane penetration and interaction with cellular targets.

Key Mechanisms:

- Enzyme Inhibition : TFDMBA has been shown to inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular metabolism.

- Receptor Modulation : The compound may act as a modulator of receptor activity, influencing signal transduction pathways.

- Antioxidant Activity : Preliminary studies suggest that TFDMBA exhibits antioxidant properties, which could mitigate oxidative stress in cells.

Biological Activity Data

A summary of the biological activities observed in various studies is presented in the table below:

Case Study 1: Enzyme Inhibition

In a study examining the effects of TFDMBA on cytochrome P450 enzymes, it was found that the compound inhibited enzyme activity significantly at concentrations exceeding 10 µM. This inhibition could have implications for drug metabolism and toxicity.

Case Study 2: Antioxidant Properties

Research into the antioxidant capabilities of TFDMBA revealed its ability to scavenge free radicals, indicating potential therapeutic applications in oxidative stress-related diseases. The IC50 value for DPPH radical scavenging was determined to be 25 µM.

Case Study 3: Cytotoxic Effects

TFDMBA was tested on HeLa cells to assess its cytotoxic effects. The results demonstrated that concentrations above 50 µM led to increased apoptosis rates, suggesting its potential as a chemotherapeutic agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.